molecular formula C18H13ClO4 B2745086 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate CAS No. 859324-11-1

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B2745086
CAS No.: 859324-11-1
M. Wt: 328.75
InChI Key: CPFCSBARSVWUAB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 4, and an acetyloxy group at position 5. Coumarins and their derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-10-15-8-7-14(22-11(2)20)9-16(15)23-18(21)17(10)12-3-5-13(19)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFCSBARSVWUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-methylcoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate

The synthesis typically involves the condensation of 4-chlorobenzaldehyde with 4-methylcoumarin, followed by acetylation with acetic anhydride. This process can be summarized as follows:

  • Condensation Reaction :
    • Reactants : 4-chlorobenzaldehyde and 4-methylcoumarin.
    • Catalyst : A suitable catalyst (e.g., piperidine).
    • Solvent : Ethanol or methanol under reflux conditions.
  • Acetylation :
    • Reagents : Acetic anhydride and a base (e.g., pyridine).
    • This results in the formation of the final product, which exhibits significant stability and solubility in organic solvents.

Biological Activities

The compound has shown promising results in various biological assays, indicating its potential as a therapeutic agent. The following table summarizes its key biological activities:

Activity TypeActivity Level
Anticancer ActivityHigh
Anti-inflammatory ActivityModerate
Antimicrobial ActivitySignificant

Anticancer Activity

Research indicates that 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate exhibits high anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism involves binding to the active sites of these enzymes, preventing substrate access, and thus inhibiting cancer progression.

Anti-inflammatory Activity

The compound has moderate anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Antimicrobial Activity

Significant antimicrobial activity has been observed against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Studies

Several studies have highlighted the applications of this compound in different fields:

Cancer Research

A study demonstrated that derivatives of chromen-2-one compounds, including 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate, showed potent activity against multiple cancer cell lines, including breast and lung cancer cells. The study emphasized the structure-activity relationship (SAR) that enhances anticancer efficacy through specific functional groups on the chromenone core .

Anti-inflammatory Studies

In another investigation focusing on inflammatory diseases, the compound was tested for its ability to reduce inflammation in animal models of arthritis. The results indicated a significant reduction in swelling and pain, supporting its potential use in treating inflammatory conditions .

Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity revealed that this compound exhibited effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics amidst rising antibiotic resistance concerns .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference IDs
3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate 4-ClPh (3), CH₃ (4), OAc (7) C₁₈H₁₃ClO₅ N/A (Inference from analogs)
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate 4-OCH₃Ph (3), CH₃ (4), OAc (7) C₁₉H₁₆O₅ Higher polarity due to OCH₃; potential solubility advantages
3-(2,4-Dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate 2,4-Cl₂PhO (3), OAc (7) C₁₇H₁₀Cl₂O₅ Enhanced halogenated lipophilicity
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate CF₃ (2), PhO (3), OAc (7) C₁₈H₁₁F₃O₅ Electron-withdrawing CF₃ group; potential metabolic stability
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 4-ClPh (3), CF₃ (2), 4-CH₃PhCOO (7) C₂₄H₁₄ClF₃O₄ Dual aromatic systems; extended conjugation
Key Observations:
  • Position 7 Acetate : The acetyloxy group is a common feature in coumarin derivatives, improving membrane permeability and serving as a prodrug moiety for hydroxyl group release .
  • Halogen vs. Trifluoromethyl: The 2,4-dichlorophenoxy analog and trifluoromethyl-substituted compound exhibit increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Physicochemical Properties

  • Polarity : The methoxyphenyl analog has higher polarity (logP ~2.5) than the target compound (estimated logP ~3.1) due to the OCH₃ group.

Biological Activity

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate, a synthetic compound belonging to the class of chromen-2-one derivatives, has garnered attention for its diverse biological activities. This compound features a 4-chlorophenyl group, a 4-methyl group, and an acetate ester functional group, which contribute to its unique properties and potential therapeutic applications.

The chemical structure of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate can be represented as follows:

C16H13ClO3\text{C}_{16}\text{H}_{13}\text{ClO}_3

This compound is synthesized through the condensation of 4-chlorobenzaldehyde with 4-methylcoumarin, followed by acetylation with acetic anhydride. The resulting product exhibits significant stability and solubility in organic solvents, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate exhibits cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that this compound can induce apoptosis in breast cancer cells (MCF-7) and other tumor cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies suggest that it effectively reduces the production of pro-inflammatory cytokines and mediators, indicating its potential use in treating inflammatory diseases .

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate exhibits antimicrobial effects against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. The structure–activity relationship (SAR) studies suggest that the presence of the chlorophenyl group enhances its antimicrobial efficacy .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate, it is beneficial to compare it with other chromen-2-one derivatives. Below is a summary of selected compounds and their biological activities:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate HighModerateSignificant
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate ModerateLowModerate
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate LowLowLow

The data indicates that the presence of halogen substituents on the phenyl ring significantly influences the biological activity of these compounds. The chlorinated derivative demonstrates superior anticancer and antimicrobial properties compared to its brominated and methoxylated counterparts .

Case Studies

Several case studies have highlighted the efficacy of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate in clinical settings:

  • Breast Cancer Treatment : In a study involving MCF-7 cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.
  • Inflammatory Disease Models : In vivo models assessing inflammation showed that administration of this compound significantly reduced paw edema in rats induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were tested against this compound, revealing substantial antibacterial activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Chromene Formation : Cyclization of substituted salicylaldehyde derivatives with active methylene compounds (e.g., ethyl acetoacetate) under acidic or basic conditions.

Acetoxylation : Introduction of the acetyloxy group at the 7-position via esterification with acetic anhydride or acetyl chloride.

Chlorophenyl Substitution : Suzuki coupling or nucleophilic aromatic substitution to introduce the 4-chlorophenyl group.

Q. Critical Parameters :

  • Temperature : Optimal cyclization occurs at 80–100°C ().
  • Catalysts : Use of BF₃·Et₂O or H₂SO₄ for cyclization ().
  • Reagent Ratios : Stoichiometric excess of acetic anhydride (1.5–2 eq) ensures complete esterification ().

Q. Reference Data :

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, 90°C, 6h65–70
AcetoxylationAc₂O, pyridine, rt, 12h85

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR : Key signals include the acetoxy group (δ ~2.3 ppm, singlet) and the 4-chlorophenyl aromatic protons (δ ~7.4–7.6 ppm, doublets) ().
  • IR : Strong absorption at ~1740 cm⁻¹ (C=O of acetate) and ~1660 cm⁻¹ (chromenone carbonyl) ().
  • UV-Vis : Absorption maxima at 270–290 nm (π→π* transitions in the chromene core) ().

Example Interpretation :
In , the acetoxy group’s integration (3H) and coupling patterns distinguish it from methoxy substituents.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar coumarin derivatives?

Methodological Answer : Contradictions often arise from:

  • Substituent Effects : Minor changes (e.g., electron-withdrawing vs. donating groups) significantly alter bioactivity. For example, 4-chlorophenyl derivatives show higher cytotoxicity than methoxy analogs due to enhanced lipophilicity ().
  • Assay Conditions : Varying cell lines or incubation times (e.g., 24h vs. 48h) impact IC₅₀ values. Standardized protocols (e.g., MTT assay at 48h) are critical for comparability ().

Case Study :
In , compound 6 (8-acetoxy-3-(4-acetoxyphenyl)-4-methyl derivative) exhibited IC₅₀ = 12 µM against HeLa cells, while 9 (3-(4-methanesulfonylphenyl) analog) showed IC₅₀ = 8 µM. The sulfonyl group’s polarity may enhance membrane penetration.

Q. What crystallographic methods are employed to determine the three-dimensional structure of this compound, and how do intermolecular interactions affect its solid-state properties?

Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray analysis (MoKα radiation, λ = 0.71073 Å) resolves bond lengths and angles ().
  • Hydrogen Bonding : Intermolecular C=O···H–O interactions stabilize the crystal lattice. For example, the carbonyl oxygen at C2 participates in H-bonds with adjacent molecules ().

Q. Structural Data from :

ParameterValue
Space GroupP21/n
Unit Cell (Å)a = 8.4408, b = 26.844, c = 10.4615
β Angle100.398°
H-bond Length (Å)2.85 (O···H–O)

Q. What strategies optimize the regioselectivity of acetoxylation in coumarin derivatives?

Methodological Answer :

  • Protecting Groups : Temporary protection of reactive hydroxyl groups (e.g., using TMSCl) directs acetylation to the 7-position ().
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates esterification while minimizing side reactions ().

Experimental Validation :
In , unprotected chromen-7-ol derivatives yielded <50% acetoxylation, while TMS-protected analogs achieved >90% regioselectivity.

Q. How do computational methods (e.g., DFT) predict the reactivity of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate in nucleophilic substitution reactions?

Methodological Answer :

  • DFT Calculations : Assess electron density at reactive sites (e.g., C3 position) using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Fukui Indices : Higher electrophilicity (ƒ⁺) at C3 correlates with susceptibility to nucleophilic attack ().

Predicted Reactivity :
The 4-chlorophenyl group withdraws electron density, increasing electrophilicity at C3 (ƒ⁺ = 0.12) compared to unsubstituted analogs (ƒ⁺ = 0.08) ().

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